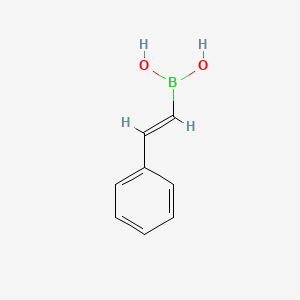

trans-2-Phenylvinylboronic acid

Description

The exact mass of the compound (E)-Styrylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(E)-2-phenylethenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7,10-11H/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIJXFIYBAYHOE-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1=CC=CC=C1)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C1=CC=CC=C1)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346540 | |

| Record name | trans-2-Phenylvinylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6783-05-7 | |

| Record name | trans-2-Phenylvinylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(1E)-2-phenylethenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

trans-2-Phenylvinylboronic acid chemical properties

An In-depth Technical Guide to trans-2-Phenylvinylboronic Acid: Properties, Mechanisms, and Advanced Applications

Introduction

This compound, also known as (E)-styrylboronic acid, is a versatile bifunctional organic compound that has become an indispensable tool in modern organic synthesis. Its structure, featuring a reactive boronic acid moiety attached to a conjugated styrenyl backbone, allows it to serve as a cornerstone building block for the creation of complex molecular architectures. While its principal application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds, its utility extends into various other metal-catalyzed transformations and has found significant traction in the fields of medicinal chemistry and materials science.

This guide provides an in-depth exploration of the core chemical properties, reactivity, and diverse applications of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique characteristics for advanced synthetic challenges.

Core Chemical and Physical Properties

The utility of any chemical reagent is fundamentally dictated by its physical and chemical properties. This compound is a stable, crystalline solid under standard conditions, but an understanding of its structural nuances and stability is critical for its effective use.

Physical and Structural Data

The key physical and identifying properties of this compound are summarized below.

| Property | Value |

| IUPAC Name | [(E)-2-phenylethenyl]boronic acid[1] |

| Synonyms | (E)-Styrylboronic acid, trans-Styreneboronic acid |

| CAS Number | 6783-05-7[2] |

| Molecular Formula | C₈H₉BO₂[2] |

| Molecular Weight | 147.97 g/mol [2] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 146-156 °C (lit.) |

| SMILES | OB(O)/C=C/c1ccccc1 |

| InChI Key | VKIJXFIYBAYHOE-VOTSOKGWSA-N |

Stability, Storage, and Degradation

While generally stable, boronic acids have a known propensity to undergo reversible self-condensation to form cyclic anhydrides, known as boroxines. This process involves the elimination of water and can result in variability in the reagent's apparent purity and reactivity.

-

Storage: To minimize degradation and boroxine formation, this compound should be stored in a cool, dry, well-ventilated area under an inert atmosphere (e.g., argon or nitrogen).[3] For long-term storage, refrigeration or freezing is recommended.[3]

-

Degradation Pathways: The primary degradation pathway is oxidative, particularly in the presence of strong oxidizing agents or peroxides, which can cleave the carbon-boron bond.[4] It is also crucial to protect the compound from excessive moisture to prevent hydrolysis and boroxine formation.

Spectroscopic Profile

Spectroscopic analysis is essential for verifying the identity and purity of the reagent.

| Spectroscopy | Characteristic Features |

| ¹H NMR | Protons on the phenyl ring typically appear in the δ 7.3-7.8 ppm range. The vinyl protons show characteristic trans-coupling (J ≈ 18 Hz) and resonate at approximately δ 6.5-7.5 ppm. The acidic B(OH)₂ protons are often broad and may exchange with solvent, appearing over a wide range (δ 4.5-8.5 ppm). |

| ¹³C NMR | Aromatic carbons resonate in the δ 125-140 ppm region. The vinyl carbons appear around δ 120-150 ppm, with the carbon attached to the boron atom being significantly deshielded. |

| IR Spectroscopy | Key stretches include a broad O-H band (approx. 3200-3400 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), C=C stretches (approx. 1600 cm⁻¹), and a strong B-O stretch (approx. 1350 cm⁻¹). |

| ¹¹B NMR | This technique is particularly useful for studying boronic acids and their derivatives. The trigonal boronic acid typically shows a broad signal around δ 25-30 ppm. Upon complexation with a base or diol to form a tetrahedral boronate, this signal shifts upfield to δ 5-10 ppm.[5] |

The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive

The premier application of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming C-C bonds.[6] This reaction couples the vinyl group of the boronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base.[7]

The causality behind the reaction's success lies in a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

-

Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex, which reacts with the organic halide (R¹-X), inserting itself into the carbon-halogen bond. This forms a new, square planar Palladium(II) species.[7][9] The rate of this step is typically I > OTf > Br > Cl.[7]

-

Transmetalation: This is the crucial step where the organic moiety is transferred to the palladium catalyst. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃, KOtBu). The base coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic "ate" complex (R²-B(OH)₃⁻).[10] This activated boronate then transfers its vinyl group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.[6]

-

Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium center couple, forming the new C-C bond in the final product (R¹-R²). This process reduces the palladium from Pd(II) back to its Pd(0) state, thus regenerating the catalyst and allowing the cycle to continue.[7][8]

The Suzuki-Miyaura coupling is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols & Workflows

A self-validating protocol is one where the steps for reaction, workup, and purification are integrated to ensure the desired outcome.

Representative Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

Objective: To synthesize a stilbene derivative by coupling this compound with 4-bromoanisole.

Materials:

-

This compound (1.1 eq)

-

4-Bromoanisole (1.0 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2-3 eq)

-

Toluene/Water or Dioxane/Water (e.g., 4:1 v/v)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert atmosphere setup (Argon or Nitrogen)

Methodology:

-

Vessel Preparation: A Schlenk flask equipped with a magnetic stir bar and condenser is flame-dried under vacuum and backfilled with an inert gas (e.g., Argon). This step is critical to remove atmospheric oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reagent Addition: To the flask, add 4-bromoanisole (1.0 eq), this compound (1.1 eq), and K₂CO₃ (2.5 eq). The slight excess of the boronic acid ensures complete consumption of the more valuable aryl halide. The base is essential for activating the boronic acid for transmetalation.

-

Catalyst Addition: Briefly remove the stopper and add the Pd(PPh₃)₄ catalyst. The flask is then immediately evacuated and backfilled with inert gas three times (purging). This minimizes the catalyst's exposure to air.

-

Solvent Addition: Degassed solvent (Toluene/Water, 4:1) is added via cannula or syringe. The use of a biphasic solvent system is common; the organic phase solubilizes the reagents and catalyst, while the aqueous phase dissolves the inorganic base and byproducts, facilitating the reaction. Degassing the solvent (e.g., by sparging with argon) is another crucial step to prevent catalyst oxidation.

-

Reaction: The mixture is heated to reflux (typically 80-110 °C) and stirred vigorously. Reaction progress is monitored by TLC or GC-MS.

-

Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and washed sequentially with water and brine. This removes the inorganic base and salts.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure stilbene derivative.

-

Validation: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Broader Synthetic Applications

Beyond the standard Suzuki coupling, this compound is a substrate in several other advanced transformations.

-

Heck-Suzuki Cascade Reactions: This reagent can participate in diastereoselective cascade reactions, combining a Heck reaction and a Suzuki coupling in one pot to rapidly build molecular complexity.[11]

-

Rhodium-Catalyzed Additions: It is used in Rh-catalyzed asymmetric additions to create chiral molecules, a process vital in pharmaceutical synthesis.

-

Petasis Borono-Mannich Reaction: This multicomponent reaction involves an amine, an aldehyde, and a vinylboronic acid to form allylic amines, providing a powerful route to synthetically important nitrogen-containing compounds.[11]

-

Copper-Mediated Cyanation: The vinyl group can be functionalized through copper-mediated cyanation reactions.

Applications in Drug Development and Materials Science

The unique chemical reactivity of the boronic acid functional group has positioned it as a "warhead" in medicinal chemistry and a versatile anchor in materials science.

Drug Discovery and Delivery

The boron atom in phenylboronic acid is Lewis acidic, enabling it to form reversible covalent bonds with 1,2- and 1,3-diols, which are common motifs in biological molecules like sugars.[12] This property is exploited in several ways:

-

Glucose-Responsive Systems: Phenylboronic acid-functionalized polymers can be used to create "smart" drug delivery systems.[12][13] For instance, an insulin-loaded hydrogel can be designed to swell and release its payload in the presence of high glucose concentrations, as glucose competes for binding to the boronic acid sites, altering the polymer network.[12]

-

Targeting Cancer Cells: Many cancer cells overexpress sialic acid, a sugar with a diol structure, on their surface. Phenylboronic acid-functionalized nanoparticles or drugs can selectively bind to these sialic acid residues, enabling targeted drug delivery directly to tumor cells while sparing healthy tissue.[14]

Organic Electronics and Materials Science

In materials science, this compound serves as a valuable molecular linker and surface modifier.

-

Self-Assembled Monolayers (SAMs): Boronic acids can form strong bonds with metal oxide surfaces, such as indium tin oxide (ITO), a common transparent electrode in organic electronic devices.[15] By creating a SAM of a boronic acid derivative on the electrode surface, researchers can tune the work function and improve the interface between the electrode and the active organic layer. This leads to enhanced charge injection and overall better performance in devices like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs).[15][16][17][18][19] The conjugated phenylvinyl structure is particularly beneficial for facilitating charge transport.

Caption: Key application areas for this compound.

Safety, Handling, and Storage

Proper handling is paramount when working with any chemical reagent. This compound is classified as a combustible solid and requires specific precautions.

-

Hazards: The compound is harmful if swallowed and can cause skin and eye irritation.[20][21] Inhalation of dust should be avoided.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat, is mandatory.[20] When handling the powder, a dust mask or respirator (e.g., N95) may be appropriate.

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid generating dust. Use spark-proof tools and avoid ignition sources.

-

Storage: As previously mentioned, store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[22] Storing under an inert atmosphere is best practice.[3]

Conclusion

This compound is a powerful and versatile reagent whose importance extends far beyond its role as a simple building block. Its well-understood reactivity in the Suzuki-Miyaura coupling provides a reliable method for constructing stilbenes and other conjugated systems. Furthermore, the unique diol-binding capability of its boronic acid moiety has unlocked innovative applications in targeted drug delivery and advanced materials. For the research scientist, a thorough understanding of its properties, mechanistic behavior, and handling requirements is the key to successfully harnessing its full synthetic potential.

References

-

Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

Suzuki reaction - Wikipedia . Wikipedia. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube . The Organic Chemistry Channel. [Link]

-

phenyl boronic acid - s d fine-chem limited . S D Fine-Chem Limited. [Link]

-

The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv . ChemRxiv. [Link]

-

Styrylboronic acid | C8H9BO2 | CID 5702628 - PubChem - NIH . PubChem. [Link]

-

Safety Data Sheet: Phenylboronic acid - Carl ROTH . Carl ROTH. [Link]

-

Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) . Journal of Pharmaceutical Sciences. [Link]

-

Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications . MDPI. [Link]

-

Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates . SpringerLink. [Link]

-

Phenylboronic acid in targeted cancer therapy and diagnosis - PMC - PubMed Central . National Institutes of Health. [Link]

-

Effect of different terminal groups of phenyl boronic acid self-assembled monolayers on the photovoltaic performance of organic solar cells - ResearchGate . ResearchGate. [Link]

-

Organic electronics: pioneering the future of sustainable and flexible technology - RSC Publishing . Royal Society of Chemistry. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed . National Institutes of Health. [Link]

-

FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). - ResearchGate . ResearchGate. [Link]

-

Organic electronics: pioneering the future of sustainable and flexible technology - PMC . National Institutes of Health. [Link]

-

Organic materials for organic electronic devices - ResearchGate . ResearchGate. [Link]

-

Advances in Organic Materials for Next-Generation Optoelectronics: Potential and Challenges - MDPI . MDPI. [Link]

Sources

- 1. Styrylboronic acid | C8H9BO2 | CID 5702628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 6783-05-7|this compound|BLD Pharm [bldpharm.com]

- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. trans-2-フェニルビニルボロン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. mdpi.com [mdpi.com]

- 13. japsonline.com [japsonline.com]

- 14. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Organic electronics: pioneering the future of sustainable and flexible technology - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Organic electronics: pioneering the future of sustainable and flexible technology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. carlroth.com [carlroth.com]

- 21. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]

- 22. fishersci.com [fishersci.com]

An In-depth Technical Guide to trans-2-Phenylvinylboronic acid (CAS 6783-05-7): A Cornerstone Reagent for Modern Organic Synthesis

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of trans-2-phenylvinylboronic acid. Moving beyond a simple datasheet, this document delves into the practical applications, mechanistic underpinnings, and expert insights necessary for its successful utilization in the laboratory. We will explore its synthesis, key reactions—with a focus on the Nobel Prize-winning Suzuki-Miyaura coupling—and its pivotal role in the construction of complex, biologically active molecules.

Introduction: The Versatility of a Styrenyl Building Block

This compound, also known as (E)-styrylboronic acid, is an organoboron compound featuring a boronic acid functional group attached to a styrene scaffold. This unique structure makes it an invaluable reagent in organic synthesis, primarily for its ability to participate in palladium-catalyzed cross-coupling reactions.[1] Its stability, ease of handling compared to other organometallics, and the stereochemical integrity it maintains in reactions contribute to its widespread use.[2]

The trans configuration of the vinyl group is crucial, as this geometry is typically retained in cross-coupling reactions, allowing for the stereocontrolled synthesis of stilbene and stilbene-like structures.[3] These structural motifs are present in a vast array of natural products and pharmacologically active compounds, including resveratrol and combretastatin A-4 analogs, making this reagent particularly relevant for drug discovery and development.[4][5]

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 6783-05-7 | [1] |

| Molecular Formula | C₈H₉BO₂ | [1] |

| Molecular Weight | 147.97 g/mol | |

| Appearance | White to off-white powder or crystals | [5] |

| Melting Point | 146-156 °C (lit.) | |

| SMILES | OB(O)/C=C/c1ccccc1 | |

| InChI Key | VKIJXFIYBAYHOE-VOTSOKGWSA-N |

Synthesis of this compound: A Practical Laboratory Protocol

While commercially available, understanding the synthesis of this compound provides valuable insight into its reactivity and potential impurities. The most common and reliable method is the hydroboration of phenylacetylene.[6] This reaction involves the anti-Markovnikov syn-addition of a boron-hydrogen bond across the alkyne.[7]

A frequent challenge with boronic acids is their propensity to form cyclic anhydrides (boroxines) upon dehydration. Therefore, the synthesis is often directed towards the more stable pinacol ester derivative, which can be easily purified and stored, and often used directly in coupling reactions or readily hydrolyzed to the boronic acid if needed.[3][8]

Recommended Synthesis: 9-BBN Catalyzed Hydroboration of Phenylacetylene with Pinacolborane

This procedure yields the pinacol ester, a stable and easily handled precursor.[3][8]

Experimental Protocol:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add phenylacetylene (1.0 equiv).

-

Reagent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.2 M. Add pinacolborane (1.2 equiv).

-

Catalyst Addition: Add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (0.2 equiv, 0.5 M in THF) to the stirred solution.

-

Reaction: Heat the reaction mixture to 65 °C (reflux) for 1.5 to 2 hours. The progress can be monitored by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature. Carefully add water to quench any unreacted borane. Extract the mixture with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product, (E)-2-phenylethenylboronic acid pinacol ester, can be purified by flash column chromatography on silica gel.[8]

-

(Optional) Hydrolysis to Boronic Acid: The purified pinacol ester can be hydrolyzed to the free boronic acid by stirring with an aqueous acid (e.g., HCl) in a suitable solvent like diethyl ether, followed by extraction and drying.[6]

Causality Insight: The use of 9-BBN as a catalyst is crucial because the uncatalyzed hydroboration of phenylacetylene with the more stable pinacolborane is extremely sluggish.[8][9] Using 1.2 equivalents of pinacolborane ensures complete consumption of the starting alkyne.[8]

The Suzuki-Miyaura Coupling: Core Application and Mechanistic Overview

The Suzuki-Miyaura reaction is the cornerstone application for this compound. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the vinyl carbon of the boronic acid and an sp²-hybridized carbon of an organic halide or triflate.[10] The reaction is renowned for its mild conditions, functional group tolerance, and excellent stereochemical retention, making it a workhorse in academic and industrial labs.[11]

The Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pillar 1: Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (R¹-X) bond of the coupling partner, forming a Pd(II) complex. This step is often rate-limiting, especially for less reactive halides like chlorides.[12]

Pillar 2: Transmetalation: This is the key step where the organic group from the boron atom (R²) is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base (e.g., K₂CO₃, K₃PO₄). The base forms a more nucleophilic "ate" complex, [R²-B(OH)₃]⁻, which facilitates the transfer of the R² group to the Pd(II) center, displacing the halide.[10]

Pillar 3: Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond in the product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]

Field-Proven Protocol: Synthesis of an (E)-Stilbene Derivative

This section provides a detailed, self-validating protocol for a typical Suzuki-Miyaura coupling using this compound (or its pinacol ester) with an aryl bromide.

General Experimental Protocol

Reaction: (E)-Styrylboronic Acid + Aryl Bromide → (E)-Stilbene Derivative

Materials & Reagents:

-

Aryl bromide (1.0 equiv)

-

This compound pinacol ester (1.2 equiv)[3]

-

Palladium precatalyst (e.g., Pd(PPh₃)₄ [2-5 mol%], or a more modern Buchwald precatalyst like XPhos Pd G3 [0.5–2 mol%])[13]

-

Solvent system (e.g., 1,4-Dioxane/H₂O (10:1) or THF/H₂O (4:1))[13][15]

Procedure:

-

Preparation: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 equiv), this compound pinacol ester (1.2 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical as oxygen can deactivate the palladium catalyst.[13]

-

Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.

-

Solvent Addition: Add the degassed solvent system via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the aryl bromide.[13]

-

Reaction: Place the sealed vessel in a pre-heated oil bath or heating block and stir vigorously. Typical reaction temperatures range from 80-110 °C.[13]

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base. Wash the organic layer with brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude stilbene product by flash column chromatography on silica gel.[13]

Troubleshooting Common Issues

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura couplings.

-

Problem: Protodeboronation. This is the cleavage of the C-B bond, replacing it with a C-H bond, and is a common side reaction for vinyl boronic acids.[13][16]

-

Problem: Homocoupling of the Boronic Acid.

-

Problem: Low Reactivity/Stalled Reaction.

-

Causality & Solution: The oxidative addition step may be slow (e.g., with aryl chlorides or electron-rich aryl bromides). Use a more electron-rich and bulky ligand (e.g., Buchwald ligands like XPhos or SPhos) to accelerate this step.[12][15] Increasing the temperature or switching to a more polar solvent like DMF can also be beneficial, though solubility of all components must be considered.[14][16]

-

Applications in Drug Discovery and Bioactive Molecule Synthesis

The stilbene scaffold is a privileged structure in medicinal chemistry. This compound serves as a key precursor for synthesizing analogs of potent bioactive compounds.

Synthesis of Resveratrol Analogs

Resveratrol is a natural stilbenoid with antioxidant and potential anticancer properties.[4] However, its therapeutic use is limited by poor bioavailability. Synthesizing analogs is a key strategy to improve its pharmacological profile. Boronic acid bioisosteres of resveratrol, where a hydroxyl group is replaced by B(OH)₂, have been synthesized and shown to exhibit enhanced anti-proliferative activity on breast cancer cells.[4] The key stilbene backbone is often constructed via a Suzuki coupling with a suitably substituted aryl halide and a styrylboronic acid derivative.[2]

Synthesis of Combretastatin A-4 (CA-4) Analogs

Combretastatin A-4 is a potent natural product that inhibits tubulin polymerization, making it a powerful anticancer agent.[5] Its clinical utility is hampered by its poor solubility and isomerization from the active cis- to the inactive trans-stilbene form. Significant research has focused on synthesizing analogs with improved properties. Boronic acid analogs of CA-4 have been developed, where the key stilbene linkage is formed via a Suzuki reaction, demonstrating that this reagent is crucial for exploring the structure-activity relationships of this important class of compounds.[5][18]

Safety, Handling, and Storage

-

Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation and dehydration to the boroxine.

-

Stability: Boronic acids can be susceptible to protodeboronation, especially under basic aqueous conditions.[13] They can also undergo dehydration to form boroxines. For long-term stability and reproducibility in reactions, using the pinacol ester derivative is often preferred.

Conclusion

This compound (CAS 6783-05-7) is more than just a chemical commodity; it is a precision tool for the stereocontrolled synthesis of stilbenes and related conjugated systems. Its central role in the robust and versatile Suzuki-Miyaura coupling reaction has cemented its importance in both academic research and the pharmaceutical industry. By understanding the mechanistic principles behind its reactivity, mastering the practical aspects of its application, and being aware of potential side reactions and how to mitigate them, researchers can fully leverage the synthetic power of this essential building block to construct the complex molecules that drive scientific innovation.

References

-

Wiley-VCH. (n.d.). Stilbenes Preparation and Analysis. [Link]

-

Hanson, R. N., et al. (n.d.). Trans-resveratrol boronic acid exhibits enhanced anti-proliferative activity on estrogen-dependent MCF-7 breast cancer cells. PMC - NIH. [Link]

-

Shan, S., et al. (n.d.). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. PMC - NIH. [Link]

-

Werner, N. S., & VanDorn, D. (2018). 9-Borobicyclo[3.3.1]nonane-Catalyzed Hydroboration of Terminal Aromatic Alkynes with Pinacolborane. American Journal of Undergraduate Research. [Link]

-

Hage, M. C., et al. (n.d.). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. NIH. [Link]

-

ResearchGate. (n.d.). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... [Link]

-

Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

-

Organic Syntheses. (n.d.). Hydroboration Procedure. [Link]

-

Cambridge University Press. (n.d.). Suzuki Coupling. [Link]

-

ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling of Aryl Halides with trans-2-.... [Link]

-

NIH. (n.d.). Synthetic approaches toward stilbenes and their related structures. [Link]

-

Morressier. (2019). 9-BBN catalyzed hydroboration of phenylacetylene with pinacolborane. [Link]

-

Organic Syntheses. (n.d.). phenylacetylene. [Link]

-

ChemRxiv. (n.d.). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. [Link]

-

ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

-

Werner, N. S., et al. (2018). Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

-

ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. [Link]

-

ResearchGate. (n.d.). Catalytic Hydroboration of Phenylacetylene with HBpin. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

-

Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

-

MDPI. (n.d.). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. [Link]

-

Siebert, A., et al. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. PubMed. [Link]

-

Universitat de Barcelona. (2022). Resveratrol derivatives. [Link]

-

Odak, I., et al. (2023). New resveratrol analogs as improved biologically active structures: Design, synthesis and computational modeling. PubMed. [Link]

-

ResearchGate. (2015). Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid?. [Link]

-

Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. [Link]

-

Liu, X., et al. (2024). Novel trans-Resveratrol Derivatives: Design, Synthesis, Antibacterial Activity, and Mechanisms. PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trans-resveratrol boronic acid exhibits enhanced anti-proliferative activity on estrogen-dependent MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ajuronline.org [ajuronline.org]

- 9. 9-BBN catalyzed hydroboration of phenylacetylene with pinacolborane [morressier.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. reddit.com [reddit.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. reddit.com [reddit.com]

- 18. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (E)-2-Phenylethenylboronic Acid: Structure, Synthesis, and Applications in Modern Chemistry

Abstract: (E)-2-phenylethenylboronic acid, also known as (E)-styrylboronic acid, is a cornerstone organoboron reagent that has become indispensable in modern organic synthesis and drug discovery. Its unique structure, featuring a phenyl ring, a trans-configured vinyl linker, and a reactive boronic acid moiety, makes it a premier building block for constructing complex molecular architectures. This guide provides an in-depth analysis of its core structure, stereoselective synthesis strategies, and critical applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. We will explore the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and discuss its emerging importance in medicinal chemistry and materials science, offering valuable insights for researchers, chemists, and drug development professionals.

Introduction

Organoboron compounds have revolutionized synthetic chemistry, and among them, (E)-2-phenylethenylboronic acid stands out for its versatility and stability.[1][2] It serves as a key precursor for the stereoselective synthesis of stilbenes, diarylethenes, and other conjugated systems that are prevalent in pharmaceuticals, agrochemicals, and functional materials.[3] The defining feature of this molecule is the (E) or trans geometry of its carbon-carbon double bond, which is reliably transferred during chemical transformations, allowing for precise control over the final product's stereochemistry. As a mild Lewis acid and a stable, easy-to-handle solid, it is a workhorse reagent in the Suzuki-Miyaura coupling reaction, one of the most powerful methods for C-C bond formation.[4][5] This guide delves into the fundamental aspects of this reagent, bridging the gap between theoretical understanding and practical application.

Core Structural and Physicochemical Properties

Molecular Structure

The structure of (E)-2-phenylethenylboronic acid is comprised of three key components:

-

A Phenyl Group (C₆H₅-): Provides a source of aromaticity and serves as a foundational part of the styryl scaffold.

-

An (E)-Alkene Linker (-CH=CH-): The trans configuration is critical for defining the spatial relationship between the phenyl ring and the boronic acid, a feature that is retained in subsequent reactions.

-

A Boronic Acid Functional Group (-B(OH)₂): This is the reactive center of the molecule. The boron atom is sp²-hybridized and possesses a vacant p-orbital, rendering it a mild Lewis acid.[4] This Lewis acidity is fundamental to its role in transmetalation steps within catalytic cycles.

Caption: Molecular structure of (E)-2-phenylethenylboronic acid.

Physicochemical Data

The key properties of (E)-2-phenylethenylboronic acid are summarized below for quick reference. This data is essential for experimental planning and safety assessment.

| Property | Value | References |

| CAS Number | 6783-05-7 | [3][6][7] |

| Molecular Formula | C₈H₉BO₂ | [6][7][8] |

| Molecular Weight | 147.97 g/mol | [6][7][8] |

| Appearance | White to off-white solid/powder | [3][8] |

| Melting Point | 146-156 °C | [3] |

| IUPAC Name | [(E)-2-phenylethenyl]boronic acid | [7] |

| Common Synonyms | trans-2-Phenylvinylboronic acid, (E)-Styrylboronic acid | [7][9] |

| SMILES | O=B(O)/C=C/c1ccccc1 | [6][7] |

Synthesis Strategies: A Mechanistic Perspective

The utility of (E)-2-phenylethenylboronic acid is contingent on its stereoselective synthesis. Contamination with the (Z)-isomer can lead to undesired side products and complex purification challenges.

Primary Method: Hydroboration of Phenylacetylene

The most reliable and widely adopted method for preparing the (E)-isomer is the hydroboration of phenylacetylene.[1] This reaction proceeds via a syn-addition of a hydrogen and a boron moiety across the alkyne's triple bond, which, after workup, directly yields the trans or (E)-alkene product.

Causality of Choice: The choice of hydroborating agent is critical. While borane (BH₃) can be used, it often leads to over-reduction. Catecholborane or pinacolborane (HBpin) are preferred as they are milder and form stable boronate ester intermediates that are easily purified by chromatography and resistant to self-condensation. The subsequent hydrolysis of the boronate ester to the boronic acid is typically a straightforward process.

Caption: Stereoselective synthesis via hydroboration workflow.

Experimental Protocol: Synthesis via Pinacol Ester Intermediate

-

Reaction Setup: To a flame-dried, argon-purged flask, add phenylacetylene (1.0 eq) and pinacolborane (1.1 eq) in a dry, aprotic solvent such as THF.

-

Catalysis: Add a suitable catalyst (e.g., a rhodium or palladium complex, ~1-2 mol%). Expert Insight: The catalyst choice influences regioselectivity, ensuring borylation at the terminal carbon.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-12 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Workup & Purification: Cool the reaction to room temperature. Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be purified by flash column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified (E)-2-(2-phenylethenyl)-1,3,2-dioxaborolane in a solvent mixture like diethyl ether or THF. Add an aqueous solution of a mild acid (e.g., 1M HCl) and stir vigorously for 1-4 hours.

-

Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield (E)-2-phenylethenylboronic acid as a solid. The product can be further purified by recrystallization.

Key Applications in Synthetic and Medicinal Chemistry

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of (E)-2-phenylethenylboronic acid is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process is one of the most robust methods for forming C(sp²)-C(sp²) bonds and is a staple in the pharmaceutical industry for synthesizing biaryl and vinyl-aryl structures.[5][10]

The Catalytic Cycle: A Self-Validating System

The reaction's success relies on a well-defined catalytic cycle. Each step regenerates a species required for the next, making the process highly efficient with low catalyst loading.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl-halide (or triflate) bond, forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species, transfers its phenylethenyl group to the Pd(II) center, displacing the halide. This is the rate-determining step and the core function of the boronic acid.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A Model Suzuki-Miyaura Coupling

Coupling of (E)-2-phenylethenylboronic acid with 4-bromoanisole

-

Reagent Preparation: In a reaction vessel, combine (E)-2-phenylethenylboronic acid (1.2 eq), 4-bromoanisole (1.0 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-3 mol%) or a pre-catalyst system like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos).

-

Solvent & Degassing: Add a solvent system, typically a mixture like Toluene/EtOH/H₂O or Dioxane/H₂O. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., 80-100 °C) for 2-16 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to obtain (E)-1-methoxy-4-styrylbenzene.

Applications in Drug Discovery and Development

The boronic acid functional group is more than just a synthetic handle; it is a recognized pharmacophore.[2] The drug Bortezomib (Velcade), a proteasome inhibitor, validated boronic acids as viable therapeutic agents.[2]

-

Diol Sensing and Drug Delivery: Phenylboronic acids reversibly bind with 1,2- and 1,3-diols, a characteristic of sugars like glucose.[11][12] This property is being exploited to create "smart" drug delivery systems, particularly for insulin.[13] Polymeric nanoparticles or hydrogels functionalized with phenylboronic acid can be designed to release encapsulated insulin in response to high glucose levels, paving the way for self-regulating diabetes therapies.[13][14]

-

Bioisostere: The boronic acid group can act as a bioisostere for carboxylic acids, offering a different geometric and electronic profile while potentially engaging in similar biological interactions.[2]

-

Scaffold Introduction: (E)-2-phenylethenylboronic acid is used to introduce the styryl moiety into complex molecules, a common structural motif in biologically active compounds, including kinase inhibitors and anti-cancer agents.

Analytical Characterization

Rigorous characterization is essential to confirm the structure, purity, and stereochemistry of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for characterizing (E)-2-phenylethenylboronic acid.

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Key Information |

| ¹H NMR | 7.20 - 7.60 (m) | Aromatic protons of the phenyl ring. |

| 6.20 - 7.50 (d, J ≈ 16-18 Hz) | Vinylic protons. The large coupling constant (J) is definitive proof of the (E) or trans configuration. | |

| ~5.0 (br s) | -OH protons of the boronic acid; often exchangeable with D₂O. | |

| ¹³C NMR | 125 - 145 | Aromatic and vinylic carbons. |

| ¹¹B NMR | 20 - 30 | A single broad peak characteristic of a trigonal planar (sp²) boronic acid.[15][16] Complexation with diols or bases shifts this signal upfield, indicating a change to a tetrahedral (sp³) boronate ester.[16] |

Note: Chemical shifts can vary depending on the solvent and concentration.

Handling, Storage, and Safety

As a laboratory chemical, (E)-2-phenylethenylboronic acid requires careful handling.

-

Safety: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[9] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][17]

-

Storage: Boronic acids can undergo dehydration to form boroxines (trimeric anhydrides). To maintain product quality and reactivity, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere like argon or nitrogen.[17]

Conclusion

(E)-2-phenylethenylboronic acid is a testament to the power of organoboron chemistry. Its straightforward, stereoselective synthesis and exceptional utility in the Suzuki-Miyaura coupling have cemented its status as an essential reagent. Beyond its role as a synthetic building block, its inherent chemical properties are enabling innovations in medicinal chemistry and materials science, particularly in the development of stimuli-responsive systems. For any researcher engaged in the synthesis of complex organic molecules or the design of functional materials, a thorough understanding of this versatile compound is not just beneficial, but critical for success.

References

-

PubChem. Styrylboronic acid. [Link]

-

Wikipedia. Phenylboronic acid. [Link]

-

ResearchGate. Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid? [Link]

-

MDPI. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. [Link]

-

ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

-

NIH National Library of Medicine. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]

-

PubMed. Phenylboronic Acid-polymers for Biomedical Applications. [Link]

- Google Patents. Process for the preparation of substituted phenylboronic acids.

-

NIH National Library of Medicine. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ResearchGate. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. [Link]

-

NIH National Library of Medicine. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chemshuttle.com [chemshuttle.com]

- 7. Styrylboronic acid | C8H9BO2 | CID 5702628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. [(E)-2-Phenylvinyl]boronic acid | CymitQuimica [cymitquimica.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. par.nsf.gov [par.nsf.gov]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to trans-Styrylboronic Acid: Synthesis, Characterization, and Applications in Modern Organic Chemistry

Introduction

Boronic acids have emerged as indispensable tools in modern organic synthesis, largely due to their versatility, stability, and relatively low toxicity. Among this important class of compounds, trans-styrylboronic acid stands out as a particularly valuable building block. Its rigid vinylphenyl structure allows for the introduction of a key pharmacophore into complex molecules, making it a sought-after reagent in materials science and drug discovery. This guide provides a comprehensive technical overview of trans-styrylboronic acid, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, provide a detailed and validated synthetic protocol, explore its characterization, and examine its cornerstone application in the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use. The key properties of trans-styrylboronic acid are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 147.97 g/mol | [1][2] |

| Molecular Formula | C₈H₉BO₂ | [1][2] |

| CAS Number | 6783-05-7 | [1] |

| Melting Point | 98-100 °C | [2] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in THF, Dioxane, DMF. Slightly soluble in water. | [1] |

| IUPAC Name | [(1E)-2-phenylethenyl]boronic acid | [4] |

Spectroscopic Characterization: A Self-Validating System

Confirmation of the identity and purity of trans-styrylboronic acid is crucial. The following spectroscopic data serve as a reference for its characterization.

-

¹H NMR (DMSO-d₆, 400 MHz): δ 7.95 (s, 2H, -B(OH)₂), 7.50 (d, J = 18.8 Hz, 1H, Ar-CH=), 7.45 (d, J = 7.6 Hz, 2H, Ar-H), 7.30 (t, J = 7.6 Hz, 2H, Ar-H), 7.21 (t, J = 7.2 Hz, 1H, Ar-H), 6.50 (d, J = 18.8 Hz, 1H, =CH-B).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 146.0, 137.5, 129.0, 128.5, 126.5, 120.0 (Ar-C and C=C). The carbon attached to boron is often not observed due to quadrupolar relaxation.[5][6]

The IR spectrum provides key information about the functional groups present.

-

O-H stretch: A broad band in the region of 3300-3200 cm⁻¹ is characteristic of the hydroxyl groups of the boronic acid.

-

C=C stretch (trans): A sharp peak around 1630 cm⁻¹ corresponds to the stretching of the trans double bond.

-

B-O stretch: A strong band in the 1350-1310 cm⁻¹ region is indicative of the B-O single bond.

-

C-H out-of-plane bend (trans): A strong peak around 965 cm⁻¹ is a hallmark of the trans-substituted alkene.[7]

Synthesis of trans-Styrylboronic Acid

Overview of Synthetic Strategies

While several methods exist for the synthesis of vinylboronic acids, the hydroboration of alkynes is one of the most direct and stereoselective routes. This approach allows for the controlled formation of the desired trans isomer.

Recommended Protocol: Hydroboration of Phenylacetylene

This protocol is based on the iridium-catalyzed hydroboration of phenylacetylene using a protected borane, followed by deprotection. This method offers high yields and excellent stereoselectivity.

The direct hydroboration of phenylacetylene with reagents like catecholborane or pinacolborane can lead to mixtures of regio- and stereoisomers. The use of an iridium catalyst with a specific ligand system, such as DPEphos, directs the boron addition to the terminal carbon of the alkyne, and subsequent protonolysis of the resulting vinylboron intermediate preferentially yields the trans product.[8]

Part A: Synthesis of protected trans-ß-styrylboronic acid [8]

-

Reaction Setup: In a nitrogen-flushed Schlenk flask, combine [IrCl(cod)]₂ (5.0 mol % Ir) and DPEphos (6.0 mol %).

-

Solvent and Reagents: Add anhydrous dichloromethane (CH₂Cl₂). To this, add 1,8-naphthalenediaminatoborane ((dan)BH) (1.0 equiv) and phenylacetylene (1.5 equiv).

-

Reaction: Stir the mixture at room temperature for 2 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure. The crude product is then purified by silica gel column chromatography.

Part B: Deprotection to trans-styrylboronic acid

-

Hydrolysis: Dissolve the purified protected boronic acid in a mixture of THF and 1 M aqueous HCl.

-

Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude trans-styrylboronic acid.

The crude product can be purified by recrystallization from a minimal amount of hot toluene or by silica gel column chromatography. For chromatography, an eluent system of hexane:ethyl acetate (e.g., 4:1) is often effective. To mitigate potential degradation of the boronic acid on silica, the silica gel can be pre-treated with a small amount of boric acid.[9][10]

Safety Considerations for Synthesis and Handling

-

trans-Styrylboronic acid is an irritant to the skin and eyes.[11]

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Store in a cool, dry place away from oxidizing agents.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, and trans-styrylboronic acid is an exemplary coupling partner.

Mechanistic Deep Dive

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The role of the base is critical; it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: A Model Suzuki-Miyaura Coupling

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery and Development

The styryl moiety is a common structural motif in many biologically active compounds. The use of trans-styrylboronic acid allows for the efficient incorporation of this group, often leading to compounds with improved pharmacokinetic or pharmacodynamic properties. While specific blockbuster drugs directly using trans-styrylboronic acid in their final marketed synthesis are not prominently disclosed in public literature, boronic acids in general are a validated class of pharmaceuticals. For instance, the boronic acid functional group itself is present in drugs like Bortezomib and Ixazomib, which are proteasome inhibitors used in cancer therapy.[12] Furthermore, novel boronic acid-based compounds are being investigated as inhibitors of enzymes like neutrophil elastase for the potential treatment of inflammatory lung diseases such as COPD.[13][14] The synthetic accessibility of diverse stilbene derivatives through Suzuki-Miyaura coupling with trans-styrylboronic acid makes it a valuable tool in the synthesis of compound libraries for drug screening.

Conclusion

trans-Styrylboronic acid is a powerful and versatile reagent in modern organic chemistry. Its well-defined structure, coupled with its reactivity in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, makes it an invaluable tool for synthetic chemists. A thorough understanding of its properties, synthesis, and characterization, as outlined in this guide, is essential for its successful application in the synthesis of complex molecules for materials science and drug discovery.

References

-

PubChem. Styrylboronic acid. National Center for Biotechnology Information. [Link]

-

Bushey, R. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]

-

Worldwide Life Sciences. trans-beta-Styrylboronic acid - 5g. [Link]

-

News-Medical.Net. (2017). TSRI scientists develop easy method for synthesizing compounds with potential to treat lung disorders. [Link]

-

Amini, M., Bagherzadeh, M., Moradi-Shoeili, Z., & Boghaei, D. M. (2012). Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. RSC Advances, 2(15), 6273-6279. [Link]

-

Ishiyama, T., Takagi, J., Hartwig, J. F., & Miyaura, N. (2002). Iridium-Catalyzed C−H Borylation of Arenes and Heteroarenes. Angewandte Chemie International Edition, 41(16), 3056-3058. [Link]

-

SpectraBase. trans-ß-Styrylboronic acid pinacol ester. [Link]

-

Antonecchia, G., et al. (2022). Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. ACS Infectious Diseases, 8(5), 996-1008. [Link]

-

Wagner, M., et al. (2011). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Inorganic Chemistry, 50(22), 11311-11321. [Link]

-

Khan, R. A. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

-

Marciniec, B., et al. (2022). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Molecules, 27(16), 5185. [Link]

-

Silva, A. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3633. [Link]

-

JoVE. Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

-

Knopp, D., & Wang, J. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir, 20(10), 4065-4071. [Link]

-

ResearchGate. Experimental and theoretical, 1 H and 13 C NMR isotropic chemical... [Link]

-

Zhang, X., et al. (2017). Supporting Information: NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. Chemical Communications, 53(5), 973-976. [Link]

-

Isobe, T., et al. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Organic Process Research & Development, 19(11), 1667-1671. [Link]

Sources

- 1. Styrylboronic acid | C8H9BO2 | CID 5702628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. wwmponline.com [wwmponline.com]

- 3. mdpi.com [mdpi.com]

- 4. trans-beta-Styrylboronic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. sciencedaily.com [sciencedaily.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. trans-beta-Styrylboronic acid, 97% | Fisher Scientific [fishersci.ca]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 14. news-medical.net [news-medical.net]

synthesis of trans-2-Phenylvinylboronic acid

An In-depth Technical Guide to the Synthesis of trans-2-Phenylvinylboronic Acid

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of this compound

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the ability to forge specific carbon-carbon bonds with high fidelity is paramount. This compound (also known as (E)-Styrylboronic acid, CAS No: 6783-05-7) has emerged as a cornerstone reagent, a versatile and indispensable building block for achieving this goal.[1][2] Its utility is most profoundly demonstrated in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, where it serves as a reliable precursor for introducing the styrenyl moiety into complex molecular architectures.[2][3][4]

This guide moves beyond a simple recitation of procedures. It is designed for the practicing researcher and drug development professional, offering a deeper understanding of the causality behind the synthetic choices. We will explore the primary synthetic routes, delve into the mechanistic underpinnings that ensure success, and provide a validated, step-by-step protocol for its preparation and purification. Our focus is on empowering the scientist with the knowledge to not only replicate but also to innovate.

Part 1: Core Synthetic Strategies

The synthesis of this compound can be approached via several routes. However, two methods stand out for their efficiency, stereoselectivity, and scalability: the hydroboration of phenylacetylene and the palladium-catalyzed cross-coupling of a vinylating agent with a phenylboronic acid derivative.

Hydroboration of Phenylacetylene: A Direct and Stereoselective Approach

Hydroboration represents one of the most elegant and atom-economical methods for preparing vinylboronates. The reaction involves the addition of a boron-hydride bond across the carbon-carbon triple bond of phenylacetylene.

The Underlying Principle: The key to this method's success lies in its inherent regio- and stereoselectivity. The reaction typically proceeds via a syn-addition of the H–B bond, which, when applied to a terminal alkyne like phenylacetylene, places the boryl group on the terminal carbon (anti-Markovnikov addition) and the hydrogen on the internal carbon. This concerted addition mechanism directly yields the desired (E) or trans-isomer with high fidelity.[5]

Choice of Reagent: While various hydroborating agents can be used, pinacolborane (HBpin) is often preferred in laboratory and industrial settings. The resulting pinacol ester is generally more stable, easier to handle, and less prone to dehydration or polymerization than the free boronic acid.[5] The pinacol protecting group can then be readily removed under mild hydrolytic conditions if the free boronic acid is required.

Palladium-Catalyzed Suzuki-Miyaura Coupling: A Convergent Strategy

The Suzuki-Miyaura reaction is a powerful tool for constructing C-C bonds and can be adapted for the synthesis of vinylboronic acids themselves.[4][6] This approach involves the palladium-catalyzed cross-coupling of a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), with a vinyl halide or triflate.

The Catalytic Cycle: The reaction mechanism is a well-understood, three-step cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the vinyl substrate, forming a Pd(II) intermediate.

-

Transmetalation: The boryl group from the diboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The desired vinylboronate product is formed as the palladium center is reduced back to its Pd(0) state, thus completing the catalytic cycle.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 2: Validated Experimental Protocol: Hydroboration of Phenylacetylene

This section provides a detailed, step-by-step methodology for the synthesis of this compound pinacol ester, followed by hydrolysis to the free boronic acid. This protocol is designed for robustness and reproducibility.

Reagent and Materials Summary

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |

| Phenylacetylene | C₈H₆ | 102.14 | 1.02 g (1.0 mL) | 10.0 | Starting Material |

| Pinacolborane (HBpin) | C₆H₁₃BO₂ | 127.98 | 1.40 g (1.5 mL) | 11.0 | Hydroborating Agent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - | Solvent |

| Hydrochloric Acid (2M) | HCl | 36.46 | As needed | - | Workup/Hydrolysis |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | Extraction Solvent |

| Hexanes | C₆H₁₄ | 86.18 | As needed | - | Recrystallization |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying Agent |

Step-by-Step Synthesis Workflow

Caption: Step-by-step workflow for the .

Protocol:

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add phenylacetylene (1.02 g, 10.0 mmol).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (20 mL).

-

Hydroboration: Cool the solution to 0°C using an ice bath. Add pinacolborane (1.40 g, 11.0 mmol, 1.1 equiv) dropwise over 5 minutes. Causality Note: The slight excess of HBpin ensures complete consumption of the starting alkyne. The dropwise addition at 0°C helps to control any potential exotherm.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the phenylacetylene spot has disappeared.

-

Hydrolysis of the Pinacol Ester: Once the initial reaction is complete, cool the flask again to 0°C. Slowly add 2M HCl (15 mL) and stir vigorously for 2 hours at room temperature. This step cleaves the pinacol ester to yield the free boronic acid. Self-Validation: The progress of the hydrolysis can be monitored by observing the disappearance of the pinacol ester spot on TLC.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization. Dissolve the solid in a minimal amount of hot dichloromethane and add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then to 0°C to induce crystallization.

-

Isolation: Collect the white crystalline solid by vacuum filtration, wash with cold hexanes, and dry under high vacuum.

Part 3: Purification and Characterization: Ensuring Integrity

The purification of boronic acids can be challenging due to their propensity to form anhydrides (boroxines) and their amphiphilic nature.[7]

Purification Strategies

-

Recrystallization: As described in the protocol, recrystallization is often the most effective method for obtaining high-purity this compound.[7][8] A solvent system like Hexane/EtOAc or Hexane/DCM is typically effective.

-

Acid/Base Extraction: For more stubborn impurities, an acid-base workup can be employed. The crude boronic acid is dissolved in an organic solvent (e.g., diethyl ether) and washed with a base (e.g., aqueous NaOH). The boronic acid is deprotonated to form the water-soluble boronate salt. The aqueous layer is then separated, washed with ether to remove non-acidic impurities, and re-acidified with HCl to precipitate the pure boronic acid, which can be extracted back into an organic solvent.[9] This method is highly effective for removing non-acidic organic impurities.

Characterization Data

Proper characterization is essential to confirm the structure, stereochemistry, and purity of the final product.

| Property | Method | Expected Result |

| Appearance | Visual | White to off-white crystalline solid |

| Melting Point | Melting Point Apparatus | 146-156 °C (lit.)[1][10] |

| ¹H NMR | (400 MHz, CDCl₃) | δ 7.55-7.45 (m, 2H, Ar-H), 7.40-7.25 (m, 4H, Ar-H & vinyl-H), 6.20 (d, J=18.4 Hz, 1H, vinyl-H), 5.80 (br s, 2H, B(OH)₂) |

| ¹¹B NMR | (128 MHz, CDCl₃) | δ ~29-31 ppm (broad singlet, characteristic of sp² trigonal planar boron)[11][12] |

| Purity | HPLC / Assay | ≥97%[1] |

Critical Insight: In the ¹H NMR spectrum, the large coupling constant (J ≈ 18 Hz) for the vinyl protons is the definitive diagnostic feature confirming the trans stereochemistry.

Part 4: Applications in Research and Drug Development

The value of this compound lies in its broad applicability as a synthetic intermediate.

-

Suzuki-Miyaura Coupling: Its primary use is as a coupling partner to introduce the styrenyl group onto aryl or heteroaryl halides and triflates, a common structural motif in many biologically active molecules.[13]

-

Other Catalytic Transformations: Beyond Suzuki coupling, it is a competent reagent in various other metal-catalyzed reactions, including rhodium-catalyzed asymmetric additions and copper-mediated cyanations, showcasing its versatility.[1][10]

-

Drug Discovery: The phenylboronic acid functional group itself has gained significant attention in medicinal chemistry. Boronic acids can form reversible covalent bonds with diols, a feature exploited in the design of glucose sensors and targeted drug delivery systems.[14][15][16] While this specific molecule is more of a building block, its synthesis and handling provide crucial expertise for developing more complex boronic acid-containing active pharmaceutical ingredients (APIs).[17]

References

- Vertex AI Search. (n.d.). Mastering Suzuki Coupling: The Role of Vinylboronic Acid Pinacol Ester. Retrieved January 8, 2026.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Buckley, B. R. (2015). Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Boron: Sensing, Synthesis and Supramolecular Self-Assembly. The Royal Society of Chemistry.

- Organic Syntheses. (2006).

- ResearchGate. (n.d.).

- BLD Pharm. (n.d.). 6783-05-7|this compound. Retrieved January 8, 2026.

- ACS Publications. (n.d.). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry.

- ResearchGate. (2016, July 18).

- MDPI. (n.d.).

- Ambeed.com. (n.d.). 6783-05-7 | this compound | Organoborons. Retrieved January 8, 2026.

- PubMed Central (PMC). (n.d.).

- Sigma-Aldrich. (n.d.). This compound. Retrieved January 8, 2026.

- Organic Chemistry Portal. (n.d.).

- SpringerLink. (2024, February 5).

- MDPI. (n.d.).

- ACS Publications. (2022, November 1).

- PubMed. (n.d.).

- ResearchGate. (n.d.).

- Reddit. (2017, December 19).

- BLDpharm. (n.d.). BD6439[6783-05-7]this compound. Retrieved January 8, 2026.

-

Alkali Scientific. (n.d.). This compound, 1 X 25 g (473790-25G). Retrieved January 8, 2026, from [Link]

- Google Patents. (n.d.).

Sources

- 1. This compound 97 6783-05-7 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 10. alkalisci.com [alkalisci.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. researchgate.net [researchgate.net]

- 13. 反式-2-苯基乙烯基硼酸 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 14. mdpi.com [mdpi.com]

- 15. japsonline.com [japsonline.com]

- 16. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of trans-2-Phenylvinylboronic Acid

Abstract